N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that features a nitro group and a dimethylamino group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and other chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of N-methyl-4-nitroaniline with ethylene oxide in the presence of a base. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(N-Methyl-4-aminoanilino)ethyl]-N,N-dimethylamine.
Reduction: Formation of N-[2-(N-Methyl-4-aminoanilino)ethyl]-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitro and methylamino groups but lacks the ethyl and dimethylamino groups.
2,4-Dinitro-N-methylaniline: Contains two nitro groups and a methylamino group.
2-Amino-4-nitro-N-methylaniline: Contains an amino group and a nitro group.
Uniqueness
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H17N3O2 |
---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-12(2)8-9-13(3)10-4-6-11(7-5-10)14(15)16/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
PGIMSBPAYDNSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.